molecular formula C24H27ClFN5O3 B12449681 (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-4-(1-piperidinyl)-2-butenamide hydrate

(2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-4-(1-piperidinyl)-2-butenamide hydrate

Cat. No.: B12449681
M. Wt: 488.0 g/mol
InChI Key: BSPLGGCPNTZPIH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of dacomitinib hydrate involves several key steps, including methyl oxidation substitution reaction, reduction reaction, condensation reaction, and recrystallization combined with water . The industrial production methods are designed to ensure high purity and yield, making the compound suitable for pharmaceutical applications.

Chemical Reactions Analysis

Dacomitinib hydrate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Dacomitinib hydrate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying irreversible inhibitors.

    Biology: Investigated for its effects on cellular signaling pathways.

    Medicine: Primarily used for treating NSCLC with EGFR mutations.

    Industry: Utilized in the development of new pharmaceutical formulations.

Comparison with Similar Compounds

Dacomitinib hydrate is compared with other similar compounds, such as:

    Gefitinib: Another EGFR inhibitor but with a reversible mode of action.

    Erlotinib: Similar to gefitinib, it is a reversible EGFR inhibitor.

    Osimertinib: An irreversible EGFR inhibitor like dacomitinib but with different molecular targets.

Dacomitinib hydrate is unique due to its irreversible inhibition of multiple members of the EGFR family, making it effective against a broader range of mutations .

Properties

Molecular Formula

C24H27ClFN5O3

Molecular Weight

488.0 g/mol

IUPAC Name

N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]-4-piperidin-1-ylbut-2-enamide;hydrate

InChI

InChI=1S/C24H25ClFN5O2.H2O/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31;/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29);1H2

InChI Key

BSPLGGCPNTZPIH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4.O

Origin of Product

United States

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